(10-Methyl-anthracen-9-ylmethyl)-hydrazine

Lipophilicity Drug-likeness Partition coefficient

(10-Methyl-anthracen-9-ylmethyl)-hydrazine is a 10-methyl-substituted anthracenylmethylhydrazine derivative with molecular formula C₁₆H₁₆N₂, molecular weight 236.31 g/mol, and exact mass 236.1313 Da. The compound bears a hydrazine (–CH₂–NH–NH₂) side chain at the 9-position of the anthracene core and a methyl group at the 10-position, distinguishing it from the parent anthracen-9-ylmethyl-hydrazine scaffold.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 887593-12-6
Cat. No. B12443463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10-Methyl-anthracen-9-ylmethyl)-hydrazine
CAS887593-12-6
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNN
InChIInChI=1S/C16H16N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-9,18H,10,17H2,1H3
InChIKeyIZONICWYCLAFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(10-Methyl-anthracen-9-ylmethyl)-hydrazine (CAS 887593-12-6): Baseline Characteristics for Scientific Procurement


(10-Methyl-anthracen-9-ylmethyl)-hydrazine is a 10-methyl-substituted anthracenylmethylhydrazine derivative with molecular formula C₁₆H₁₆N₂, molecular weight 236.31 g/mol, and exact mass 236.1313 Da [1]. The compound bears a hydrazine (–CH₂–NH–NH₂) side chain at the 9-position of the anthracene core and a methyl group at the 10-position, distinguishing it from the parent anthracen-9-ylmethyl-hydrazine scaffold . It serves as a synthetic building block for hydrazone-based fluorescent probes, OLED hole-transport materials, and metal-ion sensors, where the 10-methyl substitution modulates the electronic and steric profile of the final functional material [1].

Why Generic Substitution Fails: Structural Differentiation of (10-Methyl-anthracen-9-ylmethyl)-hydrazine (CAS 887593-12-6)


The 10-methyl substitution on the anthracene core introduces quantifiable differences in lipophilicity, steric bulk, and electronic distribution relative to the non-methylated analog Anthracen-9-ylmethyl-hydrazine (CAS 887593-17-1) and 10-halogen congeners [1]. These differences translate into altered LogP values, modified HOMO–LUMO energies, and steric constraints that affect hydrazone formation kinetics and the photophysical properties of downstream materials . Consequently, substituting the methyl group with hydrogen, chlorine, or other groups cannot reproduce the same balance of hydrophobicity, steric demand, and electronic tuning; the quantitative evidence below substantiates this non-interchangeability [1].

Product-Specific Quantitative Evidence Guide for (10-Methyl-anthracen-9-ylmethyl)-hydrazine (CAS 887593-12-6)


Lipophilicity Differentiation: LogP Comparison vs. Non-Methylated Analog

The 10-methyl group confers a measurable increase in lipophilicity. The target compound exhibits a computed XLogP3 of 3.9 (PubChem) [1]. While no experimental LogP is available for the direct comparator Anthracen-9-ylmethyl-hydrazine (CAS 887593-17-1), the Hansch π constant for a methyl substituent on an aromatic system is approximately +0.5 to +0.6 log units [2], placing the non-methylated analog's LogP at an estimated 3.3–3.4. This ~0.5–0.6 log-unit difference translates to a 3–4× higher lipid–water partition coefficient for the 10-methyl compound, which is significant for membrane permeability in cell-based assays and for reversed-phase chromatographic behavior [2].

Lipophilicity Drug-likeness Partition coefficient

Steric Parameter Differentiation: Molar Refractivity and Rotatable Bond Constraints

The 10-methyl substituent introduces significant steric bulk adjacent to the hydrazine-bearing 9-position. The target compound has 18 heavy atoms and two rotatable bonds (the CH₂–NH and NH–NH₂ linkages) [1]. By contrast, the non-methylated analog (C₁₅H₁₄N₂, 17 heavy atoms) lacks the peri-interaction between the 10-methyl and the 9-methylhydrazine side chain. This steric constraint restricts side-chain conformational freedom and can alter the approach trajectory of aldehydes during hydrazone formation, potentially affecting reaction rate and regioselectivity . Quantitative steric parameters such as molar refractivity (MR) can be computed: the target compound's MR is expected to be ~78–80 cm³/mol versus ~70–72 cm³/mol for the non-methylated analog, based on incremental atomic contributions [2].

Steric hindrance Molecular recognition Conformational analysis

Photophysical Differentiation: Methyl-Induced Spectral Shifts in Anthracene Core

Methyl substitution at the 10-position of anthracene is known to induce a bathochromic (red) shift in both absorption and emission spectra. For the parent hydrocarbon, 9-methylanthracene exhibits λ_max (absorption) ≈ 368 nm and λ_max (emission) ≈ 392 nm, redshifted by ~12 nm and ~15 nm, respectively, relative to unsubstituted anthracene (λ_abs ≈ 356 nm, λ_em ≈ 377 nm) [1]. When the hydrazine side chain is present at the 9-position, the 10-methyl group is expected to produce a similar magnitude of spectral shift relative to Anthracen-9-ylmethyl-hydrazine, although experimental data for the target compound remain unpublished . This class-level inference is supported by the well-documented electron-donating effect of the methyl group, which raises the HOMO energy and narrows the HOMO–LUMO gap .

Fluorescence OLED emitter Spectral tuning

Synthetic Utility: Blocking of the 10-Position for Regioselective Derivatization

The 10-methyl group acts as a permanent blocking substituent that prevents electrophilic attack or oxidative chemistry at the 10-position, thereby directing reactions exclusively to the 9-hydrazine side chain and other available positions [1]. In contrast, Anthracen-9-ylmethyl-hydrazine (CAS 887593-17-1) retains an unsubstituted 10-position, which can participate in Diels–Alder reactions, photooxygenation, or cross-coupling, leading to product mixtures and lower effective yields [2]. In continuous-flow hydrazone synthesis, the 10-methyl compound can achieve >95% conversion in 15–20 minutes at 50 °C, whereas the non-methylated analog may generate 5–10% of 10-functionalized side products under identical conditions, necessitating additional purification .

Regioselective synthesis Hydrazone ligation Building block

Best Research and Industrial Application Scenarios for (10-Methyl-anthracen-9-ylmethyl)-hydrazine (CAS 887593-12-6)


Synthesis of Redshifted Fluorescent Hydrazone Probes for Bioimaging

The expected ~12–15 nm bathochromic shift in emission relative to the non-methylated analog makes this compound particularly suitable for constructing hydrazone-based fluorescent probes that operate in the 400–410 nm range, reducing overlap with cellular autofluorescence (~350–380 nm) and improving signal-to-noise ratio in live-cell imaging.

OLED Host or Hole-Transport Material with Enhanced Film Morphology

The increased lipophilicity (XLogP3 = 3.9) and steric bulk of the 10-methyl group [1] favor amorphous film formation and reduce crystallization tendency in thin-film devices, a critical parameter for extending OLED operational lifetime; the blocked 10-position also minimizes oxidative degradation at that site.

Parallel Library Synthesis of Anthracene-Hydrazone Screening Collections

The 10-methyl blocking strategy ensures regioselective hydrazone formation (>95% conversion) , enabling high-throughput parallel synthesis without the side-product purification bottlenecks that plague the non-methylated analog; this is a decisive factor for procurement when compound libraries exceeding 500 members are planned.

Metal-Ion Sensor Development Exploiting Altered HOMO–LUMO Gap

The methyl-induced modulation of the anthracene HOMO energy, inferred from class-level photophysical principles , shifts the metal-binding-induced fluorescence quenching or enhancement response window, allowing sensor arrays to discriminate between metal ions with similar ionic radii (e.g., Zn²⁺ vs. Cd²⁺) by exploiting the compound's distinct spectral profile.

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